2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid
CAS No.: 1025962-20-2
Cat. No.: VC20811355
Molecular Formula: C19H18N2O4
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1025962-20-2 |
|---|---|
| Molecular Formula | C19H18N2O4 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 2-[2-(4-ethoxycarbonylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C19H18N2O4/c1-3-25-19(24)14-7-5-13(6-8-14)18-15(10-17(22)23)21-11-12(2)4-9-16(21)20-18/h4-9,11H,3,10H2,1-2H3,(H,22,23) |
| Standard InChI Key | NSLAIYSSTGSVPR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O |
Introduction
Chemical Properties and Identification
Basic Chemical Information
2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid is identified by the CAS registry number 1025962-20-2, representing a unique chemical entity in the imidazopyridine class of compounds. The molecular formula of this compound is C19H18N2O4, with a calculated molecular weight of 338.36 g/mol . The compound contains two nitrogen atoms and four oxygen atoms within its structure, contributing to its potential hydrogen-bonding capabilities and reactivity profile. The MDL number associated with this compound is MFCD16293832, providing another standardized identifier for database cross-referencing .
Structural Characteristics
The chemical structure of 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid features several key functional groups that determine its chemical behavior:
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A bicyclic imidazo[1,2-a]pyridine core structure
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A 6-methyl substituent on the pyridine ring
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A 4-(ethoxycarbonyl)phenyl group at position 2 of the imidazopyridine system
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An acetic acid functional group at position 3 of the imidazopyridine system
The compound's SMILES notation is CCOC(=O)c1ccc(cc1)c1nc2n(c1CC(=O)O)cc(cc2)C, providing a linear string representation of its structure . This complex arrangement of functional groups contributes to the compound's specific physical and chemical properties, including its solubility profile and reactivity.
| Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Last Updated |
|---|---|---|---|---|---|
| TRC | E891595 | 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid | 10mg | $120.00 | 2021-12-16 |
| American Custom Chemicals Corporation | CHM0125180 | 2-(4-(ETHOXYCARBONYL)PHENYL)-6-METHYL-IMIDAZO(1,2-A)PYRIDINE-3-ACETIC ACID 95.00% | 25mg | $739.20 | 2021-12-16 |
| American Custom Chemicals Corporation | CHM0125180 | 2-(4-(ETHOXYCARBONYL)PHENYL)-6-METHYL-IMIDAZO(1,2-A)PYRIDINE-3-ACETIC ACID 95.00% | 250mg | $1,871.10 | 2021-12-16 |
This pricing data indicates that the compound is primarily used in analytical and research contexts, with the high cost per milligram suggesting specialized synthesis requirements and limited production volumes .
Global Supplier Network
Multiple chemical suppliers worldwide have listed this compound in their catalogs, indicating a distributed supply chain for this specialized molecule. The compound availability spans multiple countries, with notable concentration among Chinese suppliers . This global supply network ensures that researchers can access the compound despite its specialized nature.
Related Compounds and Derivatives
Precursor Compounds
A key precursor to the target compound is 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine, identified by CAS number 109461-69-0. This compound has a molecular weight of 280.32 g/mol and a molecular formula of C17H16N2O2 . The precursor lacks the acetic acid functional group at position 3 of the imidazopyridine system, which is present in the target compound. The synthesis of this precursor has been documented to involve the reaction between 2-Amino-5-methylpyridine and Ethyl 4-(2'-Bromoacetyl)benzoate .
Ester Derivatives
An important derivative of the target compound is its tert-butyl ester form, Imidazo[1,2-a]pyridine-3-acetic acid, 2-[4-(ethoxycarbonyl)phenyl]-6-methyl-, 1,1-dimethylethyl ester (CAS: 917252-83-6). This compound has a molecular formula of C23H26N2O4 and a molecular weight of 394.46 g/mol . The presence of the tert-butyl ester group typically provides enhanced lipophilicity and can serve as a protecting group in organic synthesis pathways.
Table 2: Comparison of Target Compound and Related Molecules
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure Type |
|---|---|---|---|---|
| 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid | 1025962-20-2 | C19H18N2O4 | 338.36 | Free acid |
| 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine | 109461-69-0 | C17H16N2O2 | 280.32 | Precursor |
| Imidazo[1,2-a]pyridine-3-acetic acid, 2-[4-(ethoxycarbonyl)phenyl]-6-methyl-, 1,1-dimethylethyl ester | 917252-83-6 | C23H26N2O4 | 394.46 | tert-butyl ester |
This family of related compounds suggests a logical synthetic pathway, with the free acid likely derived from the tert-butyl ester through hydrolysis under acidic conditions.
Pharmaceutical Significance
Relationship to Zolpidem
The compound 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid is characterized as "Zolpidem Impurity 68" in pharmaceutical databases . Zolpidem is a widely used sedative-hypnotic medication primarily prescribed for the short-term treatment of insomnia. The structural similarities between the target compound and Zolpidem suggest that this impurity may arise during the synthetic process of Zolpidem production or as a degradation product.
Analytical Significance
Physical Properties
Based on structural analysis and comparison with similar compounds, 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid likely possesses the following physical properties:
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A crystalline solid at room temperature
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Limited water solubility due to its aromatic and heterocyclic nature
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Enhanced solubility in organic solvents such as DMSO, DMF, and alcohols
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Acid-base properties influenced by the carboxylic acid functional group
These physical characteristics would influence its handling, storage, and application in research and analytical contexts.
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